molecular formula C23H24N2O6 B12377180 Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Cat. No.: B12377180
M. Wt: 424.4 g/mol
InChI Key: BSCPGWXQXDYDGK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
"Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH" is a synthetic compound featuring three key structural elements:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A UV-sensitive protecting group commonly used in peptide synthesis to shield amino functionalities during coupling reactions .
  • Glycine (Gly): The simplest amino acid, serving as a spacer or linker in peptide-based architectures .

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

2-cyclopropyl-2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

BSCPGWXQXDYDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

The synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves multiple steps. One common route includes the formation of a cyclopropane ring followed by the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves several steps, typically utilizing solid-phase peptide synthesis techniques. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety during the synthesis process, allowing for selective deprotection and subsequent reactions.

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in the development of ADCs. These conjugates link potent cytotoxic agents to monoclonal antibodies, allowing for targeted treatment of cancers. The linker derived from this compound can be coupled with various cytotoxic drugs, such as Exatecan, enhancing their delivery to tumor cells while minimizing off-target effects .

Peptide Synthesis

The compound is also significant in peptide synthesis where cyclopropane moieties are incorporated into peptide sequences to mimic specific structural features. This can improve the biological activity and stability of peptide therapeutics by influencing their conformational properties .

Drug Development

In drug design, this compound serves as a bioisostere for amide bonds, potentially enhancing the pharmacokinetic properties of drug candidates. Its unique structure allows for modifications that can lead to improved binding affinity and selectivity towards biological targets .

Case Studies and Research Findings

Several studies have explored the applications of this compound in drug development:

  • Study on ADC Efficacy : A research article demonstrated that ADCs utilizing this linker showed enhanced therapeutic indices compared to traditional chemotherapeutics due to their ability to selectively target cancer cells while sparing healthy tissues .
  • Peptidomimetics Research : Another study focused on synthesizing cyclopropane-based peptidomimetics which exhibited improved conformational stability and biological activity compared to their linear counterparts .

Mechanism of Action

The mechanism of action of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves its incorporation into ADC linkers. These linkers facilitate the attachment of cytotoxic drugs to antibodies, which then bind to specific antigens on cancer cells. Once bound, the ADC is internalized by the cancer cell, releasing the cytotoxic drug and inducing cell death . The molecular targets and pathways involved include the specific antigens targeted by the antibodies and the intracellular pathways activated by the cytotoxic drug .

Comparison with Similar Compounds

Research Implications and Limitations

  • Limitations: Limited solubility in aqueous buffers may necessitate formulation with organic solvents (e.g., DMF), complicating in vivo applications .
  • Future Directions : Comparative studies on cyclopropane-containing linkers vs. PEGylated analogs (e.g., m-PEG8-(CH₂)₁₂-phosphonic acid ) could elucidate trade-offs between stability and biocompatibility .

Biological Activity

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a compound that incorporates a cyclopropane moiety into its structure, which has been shown to exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound this compound consists of a glycine derivative with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a cyclopropane ring. The presence of the cyclopropane structure is notable for its unique steric and electronic properties, which can enhance biological activity.

Enzyme Inhibition

Cyclopropane derivatives have been extensively studied for their ability to inhibit various enzymes. Research indicates that the introduction of a cyclopropane ring can significantly enhance the inhibitory potency against certain enzymes. For instance, cyclopropane-containing compounds have demonstrated effective inhibition of proteases, which are critical in many biological processes including protein degradation and cell signaling .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Cyclopropane derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial effects against bacteria and fungi. Studies have shown that these compounds can disrupt microbial cell membranes, leading to cell death .

Antitumor Activity

The compound's structural features may also confer antitumor properties. Cyclopropane derivatives have been linked to the development of novel anticancer agents due to their ability to selectively target cancer cells while sparing healthy tissues. The mechanism involves the formation of stable conjugates with antibodies, facilitating targeted drug delivery systems such as antibody-drug conjugates (ADCs) that are increasingly used in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The cyclopropane moiety enhances binding affinity to enzyme active sites, potentially leading to increased inhibition rates.
  • Membrane Disruption : The compound may insert into microbial membranes, disrupting their integrity and leading to cell lysis.
  • Selective Targeting : The ability to form stable conjugates with biomolecules allows for targeted delivery of therapeutic agents directly to diseased cells.

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of various cyclopropane derivatives, including this compound, against Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential .

Research on Enzyme Inhibition

In another study focusing on protease inhibitors, this compound was tested against serine proteases. The results demonstrated that the compound effectively inhibited enzyme activity by forming stable complexes with the active site residues, highlighting its potential in drug design for diseases involving protease dysregulation .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains cyclopropane; enhances enzyme inhibitionAntimicrobial, antitumor
Fmoc-Gly-NH-CH2-O-(S)-isobutane-CbzSimilar glycine derivative; different moietyPeptide synthesis intermediates
Fmoc-Gly-NH-CH2-O-CH2COOHAnother glycine derivative; lacks cyclopropaneModerate biological activity

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH, and how can purity be optimized?

  • Methodological Answer : The synthesis involves three key steps:

Fmoc Protection : Glycine is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group using standard carbodiimide coupling (e.g., DCC or EDCI) in anhydrous DMF .

Cyclopropane Introduction : The cyclopropane moiety is incorporated via carbon-carbon coupling reactions, such as Simmons-Smith or transition-metal-catalyzed cyclopropanation .

Carboxylic Acid Functionalization : A final coupling step introduces the -CH₂COOH group using NHS ester activation or mixed anhydride methods .

  • Purity Optimization : Post-synthesis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) and preparative TLC are recommended. Purity ≥98% is achievable by recrystallization in acetone/ether mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C-NMR in DMSO-d₆ confirms Fmoc protection (δ 7.2–7.8 ppm aromatic protons) and cyclopropane integration (δ 0.5–1.5 ppm) .
  • HPLC : Retention time (~5.95 min, C18 column, UV detection at 260 nm) ensures batch consistency .
  • Mass Spectrometry : ESI-MS in positive/negative ion modes detects [M+H⁺] and [M-H⁻] ions, with deviations <0.1 Da indicating impurities .

Q. How should Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH be stored to maintain stability?

  • Methodological Answer : Store as a lyophilized solid at -20°C in airtight, light-protected containers. For short-term use (≤1 month), dissolve in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Stability declines at >4°C due to Fmoc cleavage and cyclopropane ring strain .

Advanced Research Questions

Q. How does the cyclopropane moiety enhance the compound’s utility in peptide synthesis and drug design?

  • Methodological Answer : The cyclopropane group:

  • Improves Metabolic Stability : Its ring strain resists enzymatic degradation, prolonging half-life in biological systems .
  • Facilitates Conformational Restriction : Acts as a rigid spacer in peptides, enhancing target binding affinity (e.g., GPCR ligands) .
  • Enables Photoaffinity Labeling : UV irradiation generates reactive intermediates for covalent bonding with target proteins .

Q. What strategies are employed to integrate this compound into antibody-drug conjugate (ADC) linkers?

  • Methodological Answer :

  • Payload Conjugation : The carboxylic acid (-CH₂COOH) reacts with amine-containing payloads (e.g., Exatecan) via EDC/NHS chemistry .
  • Antibody Attachment : Maleimide or click chemistry (e.g., DBCO-azide) links the Fmoc-deprotected amine to cysteine residues on antibodies (e.g., hu2F7) .
  • Comparative Advantage : Unlike PEG-based linkers, the cyclopropane spacer minimizes hydrophilicity, improving tumor penetration .

Q. How can contradictory data on synthetic yields (e.g., 49% vs. 70%) be resolved?

  • Methodological Answer : Yield discrepancies arise from:

  • Reaction Scale : Milligram-scale reactions (e.g., 1–5 mg) often show lower yields due to intermediate instability .
  • Cyclopropanation Efficiency : Transition-metal catalysts (e.g., Rh₂(OAc)₄) improve yields (>70%) compared to traditional methods (e.g., CH₂I₂/Zn) .
  • Purification Protocols : Gradient HPLC (5→95% acetonitrile) recovers 15–20% more product than TLC .

Key Considerations for Experimental Design

  • Contradiction Management : Cross-validate cyclopropane integration using both NMR and X-ray crystallography to address structural ambiguity .
  • Biological Assays : Use HEK293 cells expressing NaCT/SLC13A5 to test inhibitory activity (IC₅₀ protocols) .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis, reducing side-product formation .

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